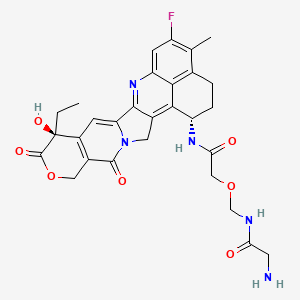

Deruxtecan analog 2

Description

BenchChem offers high-quality Deruxtecan analog 2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Deruxtecan analog 2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C29H30FN5O7 |

|---|---|

Molecular Weight |

579.6 g/mol |

IUPAC Name |

2-amino-N-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methyl]acetamide |

InChI |

InChI=1S/C29H30FN5O7/c1-3-29(40)17-6-21-26-15(9-35(21)27(38)16(17)10-42-28(29)39)25-19(33-23(37)11-41-12-32-22(36)8-31)5-4-14-13(2)18(30)7-20(34-26)24(14)25/h6-7,19,40H,3-5,8-12,31H2,1-2H3,(H,32,36)(H,33,37)/t19-,29-/m0/s1 |

InChI Key |

DOLQXGLTQNTQEP-SLQAJWMNSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CN)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CN)O |

Origin of Product |

United States |

Foundational & Exploratory

"Deruxtecan analog 2" mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of Deruxtecan Analog 2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on "Deruxtecan analog 2" is limited. This guide provides a detailed overview of its core mechanism of action based on its composition and the well-established principles of deruxtecan-based antibody-drug conjugates (ADCs). Experimental protocols and quantitative data are based on representative studies of similar ADCs and are intended to be illustrative.

Introduction to Deruxtecan Analog 2

Deruxtecan analog 2 is a drug-linker conjugate designed for the creation of antibody-drug conjugates (ADCs). It consists of a camptothecin-based payload, which is a potent topoisomerase I inhibitor, attached to a linker. This conjugate is intended for attachment to an antibody targeting the Fibroblast Growth Factor Receptor 2 (FGFR2), thereby forming an anti-FGFR2 ADC.[1] The overarching therapeutic strategy is to leverage the specificity of an anti-FGFR2 antibody to deliver the highly cytotoxic camptothecin payload directly to cancer cells overexpressing this receptor.

Core Mechanism of Action

The mechanism of action of an ADC based on Deruxtecan analog 2 can be delineated into a multi-step process, beginning with targeted delivery and culminating in bystander killing of adjacent tumor cells.

Target Recognition and Internalization

The therapeutic process is initiated by the binding of the anti-FGFR2 antibody component of the ADC to the FGFR2 receptor on the surface of a tumor cell. FGFR2, a receptor tyrosine kinase, is known to be overexpressed in various solid tumors, including certain types of gastric and breast cancers.[2] Upon binding, the ADC-FGFR2 complex is internalized by the cell, primarily through receptor-mediated endocytosis.[3]

Intracellular Trafficking and Payload Release

Following internalization, the ADC is trafficked through the endosomal-lysosomal pathway. Within the acidic environment of the lysosome, the linker connecting the antibody to the camptothecin payload is cleaved by lysosomal enzymes.[3] This cleavage releases the payload into the cytoplasm of the cancer cell.

Topoisomerase I Inhibition and Apoptosis

The released camptothecin payload is a potent inhibitor of topoisomerase I, a nuclear enzyme essential for DNA replication and repair.[4] Camptothecin stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of single-strand breaks. The accumulation of these stalled cleavage complexes during DNA replication leads to the formation of irreversible double-strand DNA breaks, triggering cell cycle arrest and ultimately leading to programmed cell death (apoptosis).

The Bystander Effect

A key feature of deruxtecan-based payloads is their ability to induce a "bystander effect". The released camptothecin derivative is membrane-permeable, allowing it to diffuse out of the targeted cancer cell and into the tumor microenvironment. This allows the payload to kill neighboring tumor cells, including those that may have low or no expression of the target antigen (FGFR2 in this case). This bystander killing is crucial for efficacy in heterogeneous tumors.

Experimental Protocols

The evaluation of an ADC's mechanism of action involves a series of in vitro assays to characterize its activity at each step.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the ADC required to inhibit the growth of cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

-

Methodology:

-

Cell Seeding: Plate FGFR2-positive cancer cells in a 96-well plate and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the anti-FGFR2 ADC, unconjugated antibody, and free payload for a specified duration (e.g., 72-120 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 (half-maximal inhibitory concentration) value.

-

ADC Internalization Assay (pH-sensitive Dye)

This assay quantifies the uptake of the ADC by the target cells.

-

Principle: A pH-sensitive dye (e.g., pHrodo) is conjugated to the ADC. The dye is non-fluorescent at the neutral pH of the cell culture medium but becomes highly fluorescent in the acidic environment of the endosomes and lysosomes upon internalization.

-

Methodology:

-

ADC Labeling: Conjugate the anti-FGFR2 ADC with a pH-sensitive fluorescent dye.

-

Cell Seeding: Plate FGFR2-positive cells in a 96-well imaging plate.

-

Treatment: Treat the cells with the fluorescently labeled ADC.

-

Incubation: Incubate the cells at 37°C to allow for internalization. A control plate can be kept at 4°C to measure surface binding without internalization.

-

Imaging: Acquire images using a high-content imaging system or measure fluorescence intensity with a plate reader at various time points.

-

Data Analysis: Quantify the fluorescence intensity inside the cells to determine the rate and extent of ADC internalization.

-

Bystander Effect Assay (Co-culture Method)

This assay assesses the ability of the ADC's payload to kill neighboring antigen-negative cells.

-

Principle: Two cell lines are used: an antigen-positive (Ag+) line (FGFR2-positive) and an antigen-negative (Ag-) line (FGFR2-negative) that is labeled with a fluorescent protein (e.g., GFP). The viability of the Ag- cells is measured after co-culturing with Ag+ cells in the presence of the ADC.

-

Methodology:

-

Cell Labeling: Transfect the FGFR2-negative cell line with a fluorescent protein for easy identification.

-

Co-culture Seeding: Seed a mixed population of FGFR2-positive and fluorescently labeled FGFR2-negative cells in a 96-well plate.

-

ADC Treatment: Treat the co-culture with the anti-FGFR2 ADC.

-

Incubation: Incubate the plate for a period sufficient to observe cytotoxicity (e.g., 96-144 hours).

-

Imaging and Analysis: Use a high-content imaging system to count the number of viable fluorescent (Ag-) cells in the presence and absence of the ADC. A decrease in the number of Ag- cells in the ADC-treated wells indicates a bystander effect.

-

References

Technischer Leitfaden: Ein detaillierter Vergleich von Deruxtecan-Analog 2 und Deruxtecan

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

In der schnell fortschreitenden Landschaft der zielgerichteten Krebstherapie haben sich Antikörper-Wirkstoff-Konjugate (ADCs) als eine wirksame Klasse von Therapeutika herauskristallisiert. Diese Konjugate nutzen die Spezifität von monoklonalen Antikörpern, um hochwirksame zytotoxische Wirkstoffe direkt zu den Tumorzellen zu bringen und so die Wirksamkeit zu maximieren und gleichzeitig die systemische Toxizität zu minimieren. Zwei wichtige Moleküle in der Entwicklung von ADCs sind Deruxtecan und sein Analogon, Deruxtecan-Analog 2. Obwohl beide als Topoisomerase-I-Inhibitoren wirken, gibt es grundlegende Unterschiede in ihrer chemischen Struktur, ihrem zytotoxischen Wirkstoff und ihren Zielanwendungen, die für die Arzneimittelentwicklung von entscheidender Bedeutung sind.

Dieser technische Leitfaden bietet einen detaillierten Vergleich von Deruxtecan-Analog 2 und Deruxtecan und konzentriert sich auf deren wichtigste strukturelle Unterschiede, Wirkmechanismen, verfügbare präklinische Daten und die jeweiligen Signalwege, auf die sie im Kontext von ADCs abzielen.

Strukturelle Unterschiede und chemische Zusammensetzung

Der Hauptunterschied zwischen Deruxtecan-Analog 2 und Deruxtecan liegt in der Natur ihres zytotoxischen Wirkstoffs und potenziell in der Linker-Chemie.

Deruxtecan ist ein Wirkstoff-Linker-Konjugat, das aus einem hochwirksamen Exatecan-Derivat (DXd) als zytotoxischem Wirkstoff besteht, der über einen spaltbaren Maleimid-Glycin-Glycin-Phenylalanin-Glycin (GGFG)-Peptid-Linker verbunden ist[1][2]. Dieser Wirkstoff ist der Schlüsselbestandteil von zugelassenen und in der Erprobung befindlichen ADCs wie Trastuzumab-Deruxtecan und Patritumab-Deruxtecan[1].

Deruxtecan-Analog 2 ist ebenfalls ein Wirkstoff-Linker-Konjugat, das jedoch Camptothecin als zytotoxischen Wirkstoff verwendet[3][4]. Es ist für die Herstellung von ADCs konzipiert, die auf den Fibroblasten-Wachstumsfaktor-Rezeptor 2 (FGFR2) abzielen. Die genaue Struktur des Linkers ist in der öffentlich zugänglichen Literatur weniger detailliert beschrieben als die von Deruxtecan.

| Eigenschaft | Deruxtecan-Analog 2 | Deruxtecan |

| CAS-Nummer | 1599440-10-4 | 1599440-13-7 |

| Summenformel | C29H30FN5O7 | C52H56FN9O13 |

| Molekulargewicht | 579.59 g/mol | 1034.07 g/mol |

| Zytotoxischer Wirkstoff | Camptothecin | Exatecan-Derivat (DXd) |

| Linker-Typ | Nicht spezifiziert, für die Konjugation an Anti-FGFR2-Antikörper vorgesehen | Spaltbarer Maleimid-GGFG-Peptid-Linker |

| Ziel-Antikörper (Beispiele) | Anti-FGFR2-Antikörper | Trastuzumab (Anti-HER2), Patritumab (Anti-HER3) |

Wirkmechanismus

Sowohl Camptothecin als auch DXd üben ihre zytotoxische Wirkung durch die Hemmung der Topoisomerase I aus, einem essentiellen Enzym, das an der DNA-Replikation und -Transkription beteiligt ist. Durch die Stabilisierung des kovalenten Komplexes zwischen Topoisomerase I und DNA führen diese Wirkstoffe zur Bildung von DNA-Doppelstrangbrüchen während der S-Phase des Zellzyklus, was letztendlich zur Apoptose führt.

Obwohl der grundlegende Mechanismus derselbe ist, können Unterschiede in der Wirksamkeit und im Sicherheitsprofil zwischen Camptothecin und DXd bestehen. Präklinische Studien deuten darauf hin, dass DXd eine höhere Wirksamkeit als SN-38, ein aktiver Metabolit von Irinotecan und ein weiteres Camptothecin-Derivat, aufweist. Direkte vergleichende Daten zur Wirksamkeit von Camptothecin und DXd in denselben Zelllinien sind begrenzt, aber einige Studien deuten darauf hin, dass Derivate von Exatecan wie DXd eine höhere Potenz aufweisen können.

Signalwege

Die von ADCs mit Deruxtecan oder Deruxtecan-Analog 2 betroffenen Signalwege werden durch die Spezifität des monoklonalen Antikörpers bestimmt.

Deruxtecan-basierte ADCs (z. B. Trastuzumab-Deruxtecan): Diese zielen auf den humanen epidermalen Wachstumsfaktor-Rezeptor 2 (HER2) ab. Nach der Bindung an HER2-exprimierende Tumorzellen wird das ADC internalisiert. Der Linker wird in den Lysosomen gespalten und setzt DXd frei, das dann die Topoisomerase I hemmt. Die Bindung des Antikörpers an HER2 kann auch die nachgeschalteten HER2-Signalwege wie die PI3K-AKT- und MAPK-Pfade stören, die an Zellproliferation und -überleben beteiligt sind.

Abbildung 1: Wirkmechanismus von Trastuzumab-Deruxtecan und HER2-Signalweg.

ADCs mit Deruxtecan-Analog 2 (Anti-FGFR2): Diese zielen auf FGFR2 ab, einen Rezeptor-Tyrosinkinase, der bei verschiedenen Krebsarten überexprimiert ist. Die Bindung des ADCs an FGFR2 führt zur Internalisierung und Freisetzung von Camptothecin. Die aberrante FGFR2-Signalübertragung, die über nachgeschaltete Wege wie RAS-MAPK und PI3K-AKT verläuft und die Zellproliferation, das Überleben und die Angiogenese fördert, wird ebenfalls potenziell durch die Antikörperbindung gehemmt.

Abbildung 2: Wirkmechanismus eines Anti-FGFR2-ADCs und FGFR2-Signalweg.

Präklinische Daten: Ein quantitativer Vergleich

Die direkte vergleichende quantitative Bewertung von Deruxtecan-Analog 2 und Deruxtecan ist in der veröffentlichten Literatur begrenzt. Es gibt jedoch Daten zur Zytotoxizität von Camptothecin-Derivaten im Vergleich zu DXd.

| Wirkstoff | Zelllinie | IC50 (nM) | Anmerkungen |

| DXd | SHP-77 | 59.56 | |

| Camptothecin-Derivat (095) | SHP-77 | 14.39 | Potenter als DXd in dieser Zelllinie. |

| SN-38 | HT-29 | 8.8 | Ein hochwirksames Camptothecin-Derivat. |

| Camptothecin | HT-29 | 10 | |

| Topotecan | HT-29 | 33 | Ein weiteres klinisch relevantes Camptothecin-Derivat. |

Hinweis: Die IC50-Werte können je nach experimentellen Bedingungen und Zelllinien variieren. Die hier dargestellten Daten dienen dem allgemeinen Vergleich.

Experimentelle Protokolle

Detaillierte, spezifische Protokolle für die Synthese und Bewertung eines Anti-FGFR2-ADCs mit Deruxtecan-Analog 2 sind nicht öffentlich verfügbar. Es können jedoch verallgemeinerte Protokolle für die ADC-Synthese und -Charakterisierung bereitgestellt werden, die für die Zielgruppe von Forschern relevant sind.

Allgemeines Protokoll zur Synthese von Antikörper-Wirkstoff-Konjugaten

Dieses Protokoll beschreibt einen allgemeinen Arbeitsablauf für die Konjugation eines Wirkstoff-Linker-Konstrukts an einen Antikörper über Cysteinreste.

Abbildung 3: Allgemeiner Arbeitsablauf für die Synthese eines ADCs.

Methodik:

-

Antikörper-Reduktion: Der monoklonale Antikörper wird in einem geeigneten Puffer (z. B. PBS) gelöst. Eine reduzierende Substanz wie Tris(2-carboxyethyl)phosphin (TCEP) wird zugegeben, um die interchenaren Disulfidbrücken selektiv zu reduzieren und freie Thiolgruppen für die Konjugation zu erzeugen. Die Reaktion wird für eine definierte Zeit bei einer kontrollierten Temperatur (z. B. 37 °C) inkubiert.

-

Konjugation: Das Wirkstoff-Linker-Konstrukt, das eine reaktive Gruppe wie ein Maleimid enthält, wird in einem geeigneten Lösungsmittel (z. B. DMSO) gelöst und zur Antikörperlösung gegeben. Die Thiol-Maleimid-Kopplungsreaktion wird bei Raumtemperatur für eine bestimmte Zeit durchgeführt.

-

Aufreinigung: Das resultierende ADC-Gemisch wird aufgereinigt, um unkonjugierten Antikörper, überschüssigen Wirkstoff-Linker und Aggregate zu entfernen. Dies wird typischerweise mittels Größenausschlusschromatographie (SEC) oder anderen chromatographischen Techniken erreicht.

-

Charakterisierung: Das aufgereinigte ADC wird auf seine Qualität geprüft. Wichtige Parameter sind das durchschnittliche Wirkstoff-Antikörper-Verhältnis (Drug-to-Antibody Ratio, DAR), die Reinheit (mittels SDS-PAGE und SEC), die Aggregatbildung und die Bindungsaffinität zum Zielantigen (mittels ELISA oder SPR).

In-vitro-Zytotoxizitätsassay

Methodik:

-

Zellkultur: Tumorzelllinien, die das Zielantigen (z. B. FGFR2) in unterschiedlichem Maße exprimieren, werden in geeigneten Kulturmedien kultiviert.

-

Behandlung: Die Zellen werden in 96-Well-Platten ausgesät und nach dem Anhaften mit seriellen Verdünnungen des ADCs (z. B. Anti-FGFR2-ADC mit Deruxtecan-Analog 2) und entsprechenden Kontrollen (z. B. unkonjugierter Antikörper, Kontroll-ADC) für einen bestimmten Zeitraum (z. B. 72-96 Stunden) behandelt.

-

Viabilitätsmessung: Die Zellviabilität wird mit einem geeigneten Assay (z. B. MTT, CellTiter-Glo) gemessen.

-

Datenanalyse: Die Ergebnisse werden als Prozentsatz der Viabilität im Vergleich zu unbehandelten Kontrollen ausgedrückt. Die IC50-Werte (die Konzentration, bei der 50 % des Zellwachstums gehemmt werden) werden durch nichtlineare Regression berechnet.

In-vivo-Wirksamkeitsstudie (Xenograft-Modell)

Methodik:

-

Tiermodell: Immundefiziente Mäuse (z. B. Nacktmäuse) werden subkutan mit Tumorzellen, die das Zielantigen exprimieren, implantiert.

-

Behandlung: Sobald die Tumoren eine bestimmte Größe erreicht haben, werden die Mäuse in Behandlungsgruppen randomisiert. Die Behandlungsgruppen erhalten das ADC, Vehikelkontrollen und andere relevante Kontrollen in den festgelegten Dosierungen und Zeitplänen intravenös verabreicht.

-

Überwachung: Das Tumorwachstum wird regelmäßig (z. B. zweimal wöchentlich) mit einem Messschieber gemessen. Das Körpergewicht der Tiere und Anzeichen von Toxizität werden ebenfalls überwacht.

-

Endpunkte: Die Studie wird beendet, wenn die Tumoren eine vordefinierte Größe erreichen oder Anzeichen von Morbidität auftreten. Die primären Endpunkte sind in der Regel die Tumorwachstumshemmung (TGI) und die Überlebenszeit.

Fazit

Deruxtecan-Analog 2 und Deruxtecan sind beides wichtige Wirkstoff-Linker-Konjugate für die Entwicklung von ADCs, die auf Topoisomerase I abzielen. Ihre Hauptunterschiede liegen in der Wahl des zytotoxischen Wirkstoffs – Camptothecin für Deruxtecan-Analog 2 und das potentere Exatecan-Derivat DXd für Deruxtecan – sowie in ihren beabsichtigten Zielstrukturen, FGFR2 bzw. HER2/HER3. Während Deruxtecan-basierte ADCs bereits klinische Erfolge gezeigt haben, stellt Deruxtecan-Analog 2 eine vielversprechende Option für die gezielte Behandlung von FGFR2-exprimierenden Tumoren dar. Die Wahl zwischen diesen beiden hängt von der spezifischen Zielindikation, dem gewünschten Wirksamkeits- und Sicherheitsprofil und der Gesamtstrategie der Arzneimittelentwicklung ab. Weitere direkte vergleichende Studien sind erforderlich, um die relativen Vor- und Nachteile dieser beiden wichtigen ADC-Komponenten vollständig zu verstehen.

References

- 1. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Camptothein-Based Anti-Cancer Therapies and Strategies to Improve Their Therapeutic Index [mdpi.com]

- 4. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Camptothecin Payload in "Deruxtecan analog 2": A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Deruxtecan analog 2" is a drug-linker conjugate designed for the development of antibody-drug conjugates (ADCs), particularly those targeting Fibroblast Growth Factor Receptor 2 (FGFR2). It incorporates a camptothecin-based payload, a class of potent topoisomerase I inhibitors known for their cytotoxic activity against a broad range of tumors. This technical guide provides an in-depth overview of the camptothecin payload within "Deruxtecan analog 2," its mechanism of action, and relevant experimental methodologies for its application in ADC development. While the precise chemical structure of "Deruxtecan analog 2" is detailed in patent literature (WO2022087243), this guide will focus on the publicly available information regarding its composition and application.

Core Components and Properties

"Deruxtecan analog 2" is comprised of two key components: a camptothecin payload and a linker molecule.

| Property | Value | Source |

| Payload Type | Camptothecin | [1][2] |

| Chemical Formula | C29H30FN5O7 | |

| Molecular Weight | 579.58 g/mol | |

| Target | Topoisomerase I | [1][2] |

| Application | Preparation of anti-FGFR2 ADCs | [1] |

| Parent Compound | Analog of Deruxtecan |

Table 1: Physicochemical Properties of Deruxtecan analog 2

The Camptothecin Payload

The cytotoxic agent in "Deruxtecan analog 2" is camptothecin. Camptothecin and its analogs exert their anticancer effects by inhibiting DNA topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, camptothecins lead to the accumulation of single-strand DNA breaks, which are subsequently converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.

The selection of a camptothecin payload for an ADC is a critical aspect of its design, influencing its potency, bystander effect, and overall therapeutic index. Analogs of camptothecin, such as exatecan (the payload in the parent compound Deruxtecan), are often engineered to optimize properties like solubility, stability of the active lactone ring, and potency.

Mechanism of Action of an Anti-FGFR2 ADC with Deruxtecan analog 2

An anti-FGFR2 ADC utilizing "Deruxtecan analog 2" would follow a multi-step mechanism of action to deliver the camptothecin payload specifically to tumor cells overexpressing FGFR2.

References

An In-Depth Technical Guide to the Linker Technology of Deruxtecan Analog 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deruxtecan analog 2, a key component in the development of next-generation antibody-drug conjugates (ADCs), represents a sophisticated drug-linker platform designed for targeted cancer therapy. This technical guide provides a comprehensive overview of the core linker technology of Deruxtecan analog 2, also identified as "example 9 P3" in patent literature.[1][2][3] Developed for the preparation of anti-FGFR2 (Fibroblast Growth Factor Receptor 2) ADCs, this technology employs a novel, enzymatically cleavable linker system engineered for stable systemic circulation and efficient intracellular release of a potent topoisomerase I inhibitor payload.[1][2] This document delves into the linker's chemical architecture, its proposed mechanism of action, and the experimental methodologies relevant to its evaluation, offering a valuable resource for researchers in the field of oncology and targeted drug delivery.

Core Linker Technology: Structure and Mechanism

The linker technology of Deruxtecan analog 2 is distinct from the well-characterized GGFG tetrapeptide linker of its parent compound, Deruxtecan. Based on its chemical nomenclature, Acetamide, 2-[[(2-aminoacetyl)amino]methoxy]-N-[(1S,9S)-9-ethyl-5-fluoro-2,3,9,10,13,15-hexahydro-9-hydroxy-4-methyl-10,13-dioxo-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl]-, the linker is a more compact structure featuring a glycine-containing motif.

The payload is a derivative of the camptothecin family of topoisomerase I inhibitors. The linker connects this cytotoxic agent to the antibody, designed to be selectively cleaved by intracellular enzymes, such as those found in the lysosomal compartment of cancer cells.

Proposed Mechanism of Action

The proposed mechanism of action for an ADC utilizing the Deruxtecan analog 2 linker technology follows a multi-step process initiated by the specific binding of the ADC to its target antigen on the cancer cell surface (e.g., FGFR2).

-

Binding and Internalization: The ADC binds to the target receptor on the tumor cell and is subsequently internalized, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The ADC-receptor complex is trafficked to the endo-lysosomal compartment.

-

Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, the linker is cleaved by proteases, such as cathepsins. This enzymatic degradation is the critical step for payload release.

-

Payload Release and Action: Upon cleavage of the linker, the active topoisomerase I inhibitor is released into the cytoplasm. The payload then intercalates into the DNA, leading to DNA damage and ultimately inducing apoptotic cell death.

Quantitative Data

At present, specific quantitative data for the linker of Deruxtecan analog 2, such as plasma stability, cleavage kinetics, and bystander effect, are not extensively available in the public domain. The primary source for such information would be the detailed experimental data within patent WO2022087243, which is not fully accessible through public search interfaces. However, for context and comparison, the following table summarizes typical quantitative parameters evaluated for ADC linkers, using data for the related Deruxtecan (GGFG linker) as a reference.

| Parameter | Description | Typical Value (for Deruxtecan) | Significance |

| Plasma Stability | Percentage of intact ADC remaining after incubation in plasma over time. | High stability, with minimal premature payload release. | Ensures the ADC remains intact in circulation, minimizing off-target toxicity. |

| Enzymatic Cleavage Rate | Rate of linker cleavage by specific enzymes (e.g., Cathepsin L). | Efficient cleavage, with near-complete release within 72 hours. | Determines the speed and efficiency of payload release within the target cell. |

| Drug-to-Antibody Ratio (DAR) | The average number of drug-linker molecules conjugated to one antibody. | Approximately 8 for Trastuzumab Deruxtecan. | Influences the potency and pharmacokinetic properties of the ADC. |

| In Vitro Cytotoxicity (IC50) | Concentration of the ADC required to inhibit the growth of 50% of cancer cells. | Varies depending on the cell line and antigen expression. | Measures the potency of the ADC against target cancer cells. |

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the characterization of ADC linker technologies. These protocols are representative and may require optimization for the specific analysis of Deruxtecan analog 2.

Synthesis of the Drug-Linker Conjugate

The synthesis of Deruxtecan analog 2 is detailed in patent WO2022087243 under "example 9 P3". While the full, step-by-step protocol from the patent is not publicly available, a general procedure for synthesizing a drug-linker conjugate involves:

-

Synthesis of the Linker Moiety: Chemical synthesis of the linker with appropriate protecting groups and a reactive handle for conjugation to the payload.

-

Payload Modification: Introduction of a functional group on the cytotoxic payload that can react with the linker.

-

Linker-Payload Conjugation: Covalent attachment of the linker to the payload, followed by deprotection.

-

Purification and Characterization: Purification of the drug-linker conjugate using techniques such as chromatography (e.g., HPLC) and characterization by mass spectrometry and NMR to confirm its structure and purity.

In Vitro Linker Stability Assay in Plasma

Objective: To assess the stability of the linker in the presence of plasma enzymes and other components.

Protocol:

-

The ADC is incubated in human or mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

-

At each time point, an aliquot of the plasma sample is taken.

-

The intact ADC is separated from the released payload and other plasma proteins, often using affinity chromatography or size-exclusion chromatography.

-

The concentration of the intact ADC is quantified using methods such as ELISA or LC-MS/MS.

-

The percentage of intact ADC remaining at each time point is calculated relative to the initial concentration.

Enzymatic Cleavage Assay

Objective: To confirm the susceptibility of the linker to cleavage by specific lysosomal enzymes.

Protocol:

-

The drug-linker conjugate is incubated with a purified lysosomal enzyme (e.g., Cathepsin B or Cathepsin L) in an appropriate buffer system that mimics the lysosomal environment (e.g., acidic pH).

-

The reaction is carried out at 37°C for different durations.

-

The reaction is stopped at each time point, typically by adding a protease inhibitor or by changing the pH.

-

The amount of released payload is quantified using HPLC or LC-MS/MS.

-

The rate of cleavage is determined by plotting the concentration of the released payload against time.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against cancer cells expressing the target antigen.

Protocol:

-

Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT or CellTiter-Glo).

-

The IC50 value (the concentration that causes 50% inhibition of cell growth) is calculated by fitting the dose-response data to a sigmoidal curve.

Visualizations

Signaling Pathway of ADC Action

References

The Development of Novel Antibody-Drug Conjugates with Deruxtecan Analog 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies for the development of novel Antibody-Drug Conjugates (ADCs) utilizing "Deruxtecan analog 2," a topoisomerase I inhibitor payload. As specific preclinical and clinical data for "Deruxtecan analog 2" are not extensively available in peer-reviewed literature, this document will focus on the established mechanisms of deruxtecan and related camptothecin analogs, alongside validated experimental protocols for the characterization and evaluation of such ADCs. The provided data tables are representative of typical findings for this class of compounds and should be considered illustrative.

Introduction to Deruxtecan Analogs in ADC Development

Antibody-drug conjugates have emerged as a powerful class of targeted cancer therapies, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads.[1][2][3] Deruxtecan, a derivative of the camptothecin analog exatecan, has gained significant attention as a highly effective ADC payload due to its potent inhibition of topoisomerase I, a critical enzyme in DNA replication.[4][5] The clinical success of trastuzumab deruxtecan (Enhertu®) has validated the therapeutic potential of this payload class.

"Deruxtecan analog 2" is a term associated with commercially available drug-linker conjugates intended for research and development of novel ADCs. One described variant is a conjugate of camptothecin and a linker, designed for the preparation of anti-FGFR2 ADCs. Another is characterized as a homolog of deruxtecan, suggesting structural similarity. For the purpose of this guide, "Deruxtecan analog 2" will be treated as a potent topoisomerase I inhibitor payload, sharing the fundamental mechanism of action with deruxtecan.

Mechanism of Action: Topoisomerase I Inhibition

The cytotoxic payload of a Deruxtecan analog 2-based ADC is a topoisomerase I inhibitor. Topoisomerase I is a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Camptothecin and its derivatives, including deruxtecan, exert their cytotoxic effect by binding to the covalent complex formed between topoisomerase I and DNA. This binding stabilizes the complex, preventing the re-ligation of the DNA strand.

The persistence of these stabilized cleavage complexes leads to the accumulation of DNA single-strand breaks, which are subsequently converted into lethal double-strand breaks during the S-phase of the cell cycle when encountered by the replication fork. This triggers a cascade of cellular responses, including cell cycle arrest and ultimately, apoptosis.

Signaling Pathway of Topoisomerase I Inhibition

The following diagram illustrates the signaling cascade initiated by a topoisomerase I inhibitor like a deruxtecan analog.

Data Presentation: Representative Preclinical Data

The following tables summarize hypothetical yet representative quantitative data for a novel ADC, "Anti-Target-Deruxtecan-Analog-2," based on typical findings for topoisomerase I inhibitor-based ADCs.

Table 1: In Vitro Cytotoxicity

| Cell Line | Target Antigen Expression | IC50 (nM) of Anti-Target-Deruxtecan-Analog-2 | IC50 (nM) of Non-Targeting Control ADC |

| Cell Line A | High (+++) | 0.5 | > 1000 |

| Cell Line B | Moderate (++) | 5.2 | > 1000 |

| Cell Line C | Low (+) | 55.8 | > 1000 |

| Cell Line D | Negative (-) | > 1000 | > 1000 |

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

| Xenograft Model | Target Antigen Expression | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Model A (Cell Line A) | High (+++) | Vehicle Control | - | 0 |

| Non-Targeting Control ADC | 5 | 15 | ||

| Anti-Target-Deruxtecan-Analog-2 | 1 | 65 | ||

| Anti-Target-Deruxtecan-Analog-2 | 5 | 98 (regression) | ||

| Model C (Cell Line C) | Low (+) | Vehicle Control | - | 0 |

| Anti-Target-Deruxtecan-Analog-2 | 5 | 55 |

Table 3: Pharmacokinetic Parameters in Non-Human Primates

| Analyte | Dose (mg/kg) | Cmax (µg/mL) | AUC (day*µg/mL) | Half-life (days) |

| Total Antibody | 5 | 150 | 1200 | 10.5 |

| Intact ADC | 5 | 145 | 1100 | 9.8 |

| Free Payload | 5 | < 0.01 | Not quantifiable | - |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of a novel ADC. The following sections provide comprehensive protocols for key experiments.

ADC Characterization

The average number of payload molecules conjugated to each antibody is a critical quality attribute.

-

Method: Hydrophobic Interaction Chromatography (HIC) is a common method.

-

Procedure:

-

Equilibrate an HIC column (e.g., Butyl-NPR) with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

-

Inject the ADC sample (approximately 25 µg).

-

Elute the ADC species using a decreasing salt gradient to a low-salt mobile phase (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).

-

Monitor the elution profile at 280 nm.

-

The peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8) are integrated.

-

The average DAR is calculated as the weighted average of the peak areas.

-

In Vitro Efficacy

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Target-positive and target-negative cancer cell lines.

-

Complete cell culture medium.

-

ADC, unconjugated antibody, and non-targeting control ADC.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate overnight.

-

Prepare serial dilutions of the ADCs and control antibodies in complete medium.

-

Replace the existing medium with 100 µL of the diluted test articles.

-

Incubate for 72-120 hours.

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability relative to untreated controls and determine IC50 values using non-linear regression analysis.

-

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.

-

Method: Co-culture of antigen-positive and antigen-negative cells, where the antigen-negative cells express a fluorescent protein (e.g., GFP).

-

Procedure:

-

Seed a mixture of antigen-positive cells and GFP-expressing antigen-negative cells (e.g., at a 1:1 ratio) in a 96-well plate.

-

As a control, seed the GFP-expressing antigen-negative cells alone.

-

After overnight incubation, treat the cells with serial dilutions of the ADC.

-

Incubate for 72-120 hours.

-

Measure the GFP fluorescence intensity using a plate reader.

-

A reduction in GFP signal in the co-culture wells compared to the monoculture wells indicates a bystander killing effect.

-

In Vivo Efficacy

This experiment assesses the anti-tumor activity of the ADC in a living organism.

-

Materials:

-

Immunodeficient mice (e.g., NOD-SCID or BALB/c nude).

-

Tumor cells for implantation.

-

ADC and vehicle control solutions.

-

-

Procedure:

-

Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells) into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize mice into treatment groups (e.g., vehicle control, non-targeting ADC, and different doses of the therapeutic ADC).

-

Administer the treatments intravenously (e.g., once a week for three weeks).

-

Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week.

-

At the end of the study, calculate the tumor growth inhibition (TGI) for each group relative to the vehicle control.

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for the preclinical development of an ADC.

Conclusion

The development of novel ADCs using payloads like Deruxtecan analog 2 holds significant promise for advancing cancer therapy. A systematic and rigorous evaluation, encompassing detailed physicochemical characterization, comprehensive in vitro functional assays, and robust in vivo efficacy and safety studies, is paramount. This technical guide provides a foundational framework of the core scientific principles and experimental protocols necessary to guide researchers in this complex but rewarding field. While specific data for "Deruxtecan analog 2" remains proprietary, the methodologies outlined herein are universally applicable to the preclinical development of topoisomerase I inhibitor-based ADCs and will enable the generation of high-quality, reproducible data to inform clinical translation.

References

Exploratory Studies in Oncology with Deruxtecan Analog 2: A Technical Whitepaper

for Researchers, Scientists, and Drug Development Professionals

Introduction:

The landscape of oncology is continually being reshaped by the advent of highly targeted therapies, with Antibody-Drug Conjugates (ADCs) representing a significant leap forward. These complex molecules combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. A critical component of an ADC's success is the nature of its payload. This technical guide delves into the core aspects of "Deruxtecan analog 2," a next-generation topoisomerase I inhibitor payload designed for use in ADCs.

"Deruxtecan analog 2" is a drug-linker conjugate, identified as a homolog of deruxtecan.[1][2][3] It comprises a potent camptothecin derivative, which acts as a topoisomerase I inhibitor, attached to a linker system.[2][4] This design allows for its conjugation to antibodies targeting specific tumor-associated antigens, such as FGFR2, TROP2, and HER3. The fundamental mechanism of action for this payload is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair. By trapping the topoisomerase I-DNA complex, "Deruxtecan analog 2" induces DNA strand breaks, ultimately leading to apoptotic cell death in cancer cells.

This document provides a comprehensive overview of the conceptual framework for exploratory studies involving "Deruxtecan analog 2," including hypothetical quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes. While specific public data on "Deruxtecan analog 2" as a standalone agent is limited, the information presented here is based on the well-established principles of its parent compound, deruxtecan, and the broader class of topoisomerase I inhibitor ADCs.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from preclinical studies designed to evaluate an ADC utilizing "Deruxtecan analog 2" as its payload. These tables are structured for clear comparison of its activity across different cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity of a Hypothetical Anti-FGFR2-Deruxtecan Analog 2 ADC

| Cell Line | Target (FGFR2) Expression | IC50 (nM) of ADC | IC50 (nM) of "Deruxtecan analog 2" (Free Payload) |

| Gastric Cancer (SNU-16) | High | 0.5 | 50 |

| Breast Cancer (MCF-7) | Moderate | 5.2 | 55 |

| Lung Cancer (A549) | Low | 150.7 | 60 |

| Colorectal Cancer (HT-29) | Negative | >1000 | 58 |

Table 2: In Vivo Efficacy of a Hypothetical Anti-TROP2-Deruxtecan Analog 2 ADC in Xenograft Models

| Xenograft Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Regressions |

| NSCLC (NCI-H292) | Vehicle Control | - | 0 | 0/10 |

| Anti-TROP2-Deruxtecan Analog 2 ADC | 1 | 65 | 2/10 | |

| Anti-TROP2-Deruxtecan Analog 2 ADC | 3 | 95 | 7/10 | |

| Irinotecan | 50 | 40 | 0/10 | |

| Pancreatic (Capan-1) | Vehicle Control | - | 0 | 0/10 |

| Anti-TROP2-Deruxtecan Analog 2 ADC | 1 | 58 | 1/10 | |

| Anti-TROP2-Deruxtecan Analog 2 ADC | 3 | 88 | 5/10 | |

| Irinotecan | 50 | 35 | 0/10 |

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative data summary are provided below.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC and the free "Deruxtecan analog 2" payload in various cancer cell lines with differing target expression levels.

Methodology:

-

Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of the ADC and the free "Deruxtecan analog 2" payload is prepared. The culture medium is replaced with fresh medium containing the various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 72-96 hours.

-

Cell Viability Assessment: Cell viability is assessed using a commercial colorimetric assay (e.g., MTT or CellTiter-Glo®). The absorbance or luminescence is measured using a plate reader.

-

Data Analysis: The results are normalized to the vehicle control, and the IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic model using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Model Efficacy Study

Objective: To evaluate the anti-tumor activity of the ADC in a mouse xenograft model.

Methodology:

-

Animal Models: Female athymic nude mice (6-8 weeks old) are used. All animal procedures are performed in accordance with institutional guidelines.

-

Tumor Implantation: 5-10 million human cancer cells (e.g., NCI-H292) are suspended in Matrigel and injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is monitored twice weekly using calipers, and calculated using the formula: (Length x Width²) / 2.

-

Treatment Initiation: When tumors reach an average volume of 100-150 mm³, the mice are randomized into treatment and control groups.

-

Drug Administration: The ADC, vehicle control, or a standard-of-care chemotherapy agent (e.g., irinotecan) is administered intravenously (or as appropriate for the compound) at the specified doses and schedule.

-

Efficacy Endpoints: The primary endpoints are tumor growth inhibition and the incidence of complete tumor regressions. Body weight and overall animal health are monitored as indicators of toxicity.

-

Data Analysis: Tumor growth curves are plotted for each group. Tumor growth inhibition is calculated at the end of the study relative to the vehicle control group. Statistical analysis is performed using appropriate methods (e.g., ANOVA).

Visualizations

Signaling Pathway of "Deruxtecan analog 2"

The following diagram illustrates the proposed mechanism of action of an ADC carrying the "Deruxtecan analog 2" payload.

References

Unlocking Precision Oncology: A Technical Guide to Deruxtecan Analog 2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Deruxtecan analog 2, a pivotal component in the development of next-generation antibody-drug conjugates (ADCs). This document outlines its chemical properties, mechanism of action, and provides detailed experimental protocols for its application in cancer research, with a specific focus on its use in anti-FGFR2 ADCs.

Core Compound Data: Deruxtecan Analog 2

Deruxtecan analog 2 is a drug-linker conjugate designed for ADC development. It comprises the potent topoisomerase I inhibitor, Camptothecin, attached to a linker, enabling its conjugation to a monoclonal antibody.[1] This strategic design allows for the targeted delivery of the cytotoxic payload to cancer cells expressing a specific antigen, such as Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2][3]

| Property | Value | Reference |

| CAS Number | 1599440-10-4 | [1] |

| Molecular Weight | 579.58 g/mol | |

| Molecular Formula | C₂₉H₃₀FN₅O | |

| Payload | Camptothecin | |

| Therapeutic Target (as ADC) | FGFR2 |

Mechanism of Action: A Dual-Targeting Strategy

The therapeutic efficacy of an ADC utilizing Deruxtecan analog 2 hinges on a two-pronged mechanism: the specificity of the antibody and the potent cytotoxicity of the released payload.

-

Targeted Binding and Internalization : The monoclonal antibody component of the ADC specifically binds to the FGFR2 receptor on the surface of tumor cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-FGFR2 complex into the cell.

-

Payload Release and DNA Damage : Once inside the cell, the linker is cleaved, releasing the Camptothecin payload. Camptothecin is a potent inhibitor of Topoisomerase I, a crucial enzyme for DNA replication and repair. By stabilizing the Topoisomerase I-DNA complex, Camptothecan induces single-strand DNA breaks, which are converted to lethal double-strand breaks during DNA replication, ultimately leading to apoptotic cell death.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the mechanism of action of an anti-FGFR2 ADC armed with Deruxtecan analog 2.

Quantitative Data

While specific in vitro efficacy data for Deruxtecan analog 2 is not publicly available, the cytotoxic payload, a derivative of the topoisomerase inhibitor exatecan, demonstrates potent anti-tumor activity. For instance, the deruxtecan payload in Trastuzumab Deruxtecan (T-DXd) exhibits IC50 values in the low nanomolar range against various cancer cell lines. This level of potency is a critical attribute for an effective ADC payload.

| Compound | Cell Line | IC50 (nM) | Reference |

| Deruxtecan (payload of T-DXd) | Multiple | 1.7 - 9.0 |

Note: The table presents data for a closely related deruxtecan payload as a proxy for the expected potency of Deruxtecan analog 2.

Experimental Protocols

The following protocols provide a framework for the in vitro and in vivo evaluation of an anti-FGFR2 ADC constructed with Deruxtecan analog 2.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an anti-FGFR2 ADC using an MTT assay.

Materials:

-

FGFR2-positive cancer cell line (e.g., SNU-16, KATO III)

-

FGFR2-negative cancer cell line (for control)

-

Complete cell culture medium

-

Anti-FGFR2 ADC with Deruxtecan analog 2

-

Control ADC (non-targeting IgG with Deruxtecan analog 2)

-

Free Deruxtecan analog 2

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the anti-FGFR2 ADC, control ADC, and free Deruxtecan analog 2. Replace the culture medium with the ADC dilutions. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

In Vivo Efficacy Study in a Xenograft Model

This protocol describes a general workflow for assessing the anti-tumor efficacy of an anti-FGFR2 ADC in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

FGFR2-positive tumor cells

-

Anti-FGFR2 ADC with Deruxtecan analog 2

-

Vehicle control

-

Dosing syringes and needles

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant FGFR2-positive tumor cells into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

-

ADC Administration: Administer the anti-FGFR2 ADC and vehicle control to the respective groups via an appropriate route (e.g., intravenous injection).

-

Monitoring: Monitor tumor volume and body weight of the mice regularly (e.g., twice a week).

-

Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size or after a predetermined period.

-

Data Analysis: Analyze the tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment and control groups.

Conclusion

Deruxtecan analog 2 represents a significant tool in the advancement of targeted cancer therapies. Its potent cytotoxic payload, combined with the specificity of an antibody targeting tumor-associated antigens like FGFR2, offers a promising strategy for improving therapeutic outcomes in patients with cancers that overexpress this receptor. The protocols and data presented in this guide provide a solid foundation for researchers and drug developers to explore the full potential of this innovative ADC component.

References

Deruxtecan Analog 2: A Technical Overview of Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for Deruxtecan analog 2, a drug-linker conjugate utilized in the development of antibody-drug conjugates (ADCs). This document is intended to serve as a resource for researchers and professionals in the field of drug development, offering available data, experimental context, and relevant biological pathways.

Introduction to Deruxtecan Analog 2

Deruxtecan analog 2 is a drug-linker conjugate that incorporates a derivative of the potent topoisomerase I inhibitor, exatecan. As a component of ADCs, it is designed to be attached to a monoclonal antibody, enabling targeted delivery to cancer cells. The efficacy and safety of such ADCs are critically dependent on the physicochemical properties of the drug-linker, including its solubility and stability.

Solubility Data

The solubility of a drug-linker conjugate is a critical parameter that influences its formulation, bioavailability, and ultimately, its therapeutic efficacy. Poor solubility can lead to challenges in manufacturing and may increase the risk of aggregation, which can impact both safety and potency.[1][2] The following table summarizes the available solubility information for Deruxtecan analog 2.

| Parameter | Value | Solvent System | Source |

| Solubility | ≥ 2 mg/mL (3.45 mM) | See Protocol Below | [3][4][5] |

Experimental Protocol for Solubilization

A clear solution of Deruxtecan analog 2 at a concentration of ≥ 2 mg/mL can be achieved using the following protocol, as provided by a commercial supplier. This method is intended for in vivo applications.

Materials:

-

Deruxtecan analog 2

-

DMSO

-

PEG300

-

Tween-80

-

Saline

Procedure:

-

Prepare a stock solution of Deruxtecan analog 2 in DMSO (e.g., 10 mg/mL).

-

To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

-

Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until a clear solution is obtained.

-

Add 450 µL of saline to bring the final volume to 1 mL.

A visual representation of this workflow is provided below.

Stability Data

The stability of a drug-linker conjugate is paramount to ensure that the ADC maintains its integrity, potency, and safety profile throughout its shelf life and upon administration. Instability can lead to the premature release of the cytotoxic payload, potentially causing off-target toxicity.

The following table outlines the available stability data for a stock solution of Deruxtecan analog 2.

| Storage Condition | Duration | Notes | Source |

| -80°C | 6 months | Protect from light, store under nitrogen | |

| -20°C | 1 month | Protect from light, store under nitrogen |

General Experimental Protocols for ADC Stability Testing

While specific experimental details for the stability testing of Deruxtecan analog 2 are not publicly available, general protocols for assessing the stability of ADCs are well-established. These studies typically involve subjecting the ADC to various stress conditions and analyzing its critical quality attributes over time.

Key Stability-Indicating Methods:

-

Size-Exclusion Chromatography (SEC): Used to detect and quantify aggregation and fragmentation of the ADC.

-

High-Performance Liquid Chromatography (HPLC): Various HPLC methods, such as reverse-phase and hydrophobic interaction chromatography, are used to assess purity, degradation products, and changes in the drug-to-antibody ratio (DAR).

-

Mass Spectrometry (MS): Employed to identify degradation products and confirm the structural integrity of the ADC.

-

Differential Scanning Calorimetry (DSC): Measures the thermal stability of the ADC.

A generalized workflow for a stability study is illustrated below.

Mechanism of Action and Signaling Pathway

Deruxtecan and its analogs are topoisomerase I inhibitors. When conjugated to an antibody targeting a tumor-specific antigen, such as HER2, the resulting ADC mediates its cytotoxic effect through a multi-step process.

-

Binding: The antibody component of the ADC binds to its target antigen on the surface of the cancer cell.

-

Internalization: The ADC-antigen complex is internalized by the cell through endocytosis.

-

Payload Release: Within the cell, the linker is cleaved, releasing the Deruxtecan analog payload.

-

DNA Damage: The payload enters the nucleus and inhibits topoisomerase I, leading to DNA damage.

-

Apoptosis: The accumulation of DNA damage triggers programmed cell death (apoptosis).

The following diagram illustrates this proposed mechanism of action.

References

- 1. Solubility of ADCs | Evidentic GmbH [evidentic.com]

- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Application Notes and Protocols: Conjugation of Deruxtecan Analog 2 to Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. This targeted delivery approach aims to enhance the therapeutic window of the cytotoxic payload by minimizing systemic exposure and maximizing its concentration at the tumor site.[1][] Deruxtecan is a potent topoisomerase I inhibitor used as a payload in several successful ADCs.[3][4] "Deruxtecan analog 2" is a drug-linker conjugate composed of the topoisomerase I inhibitor Camptothecin and a linker terminating in a maleimide group, designed for conjugation to monoclonal antibodies.[5]

This document provides a detailed protocol for the conjugation of Deruxtecan analog 2 to a monoclonal antibody via cysteine-directed maleimide-thiol chemistry. It includes procedures for antibody preparation, the conjugation reaction, and the purification and characterization of the resulting ADC.

Mechanism of Action and Signaling Pathway

The resulting antibody-drug conjugate targets a specific antigen on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized, typically via endocytosis. Inside the cell, the linker is cleaved, releasing the Camptothecin payload. Camptothecin inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in the cancer cell.

Experimental Workflow

The overall process for generating the antibody-drug conjugate involves several key steps, from antibody preparation to the final characterization of the purified product.

References

Application Notes and Protocols: Step-by-Step Guide for Anti-FGFR2 ADC Synthesis with "Deruxtecan analog 2"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1] This targeted delivery minimizes systemic toxicity and enhances the therapeutic index.[1] Fibroblast growth factor receptor 2 (FGFR2) is a receptor tyrosine kinase that is overexpressed in various solid tumors, including gastric, breast, and lung cancers, making it an attractive target for ADC development.[2][3] "Deruxtecan analog 2" is a drug-linker conjugate composed of a topoisomerase I inhibitor, Camptothecin, and a linker designed for conjugation to an antibody.[4] This document provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of an anti-FGFR2 ADC using "Deruxtecan analog 2".

Signaling Pathway

The FGFR2 signaling pathway plays a crucial role in cell proliferation, survival, differentiation, and angiogenesis. Ligand binding to the extracellular domain of FGFR2 induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation triggers downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which ultimately drive tumor growth and progression.

Caption: FGFR2 signaling pathway.

Experimental Workflow

The synthesis of the anti-FGFR2 ADC involves a multi-step process that begins with the preparation of the monoclonal antibody, followed by conjugation with the "Deruxtecan analog 2" drug-linker, and concludes with purification and characterization of the final ADC.

Caption: Experimental workflow for ADC synthesis.

Materials and Methods

Materials

-

Anti-FGFR2 monoclonal antibody (mAb)

-

"Deruxtecan analog 2" (MedChemExpress, HY-128979)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography (SEC) column

-

Hydrophobic interaction chromatography (HIC) column

-

Mass spectrometer (e.g., Q-TOF)

-

FGFR2-positive cancer cell line (e.g., SNU-16)

-

Cell viability assay reagent (e.g., CellTiter-Glo®)

Experimental Protocols

Antibody Preparation and Reduction

This protocol describes the partial reduction of the interchain disulfide bonds of the anti-FGFR2 mAb to generate free thiol groups for conjugation.

-

Buffer Exchange: Prepare the anti-FGFR2 mAb at a concentration of 5-10 mg/mL in PBS (pH 7.4).

-

Reduction:

-

Prepare a fresh stock solution of TCEP (10 mM) in water.

-

Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 2-5 fold molar excess over the antibody. This should be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction at 37°C for 1-2 hours.

-

-

Purification: Remove excess TCEP by buffer exchange into PBS (pH 7.4) using a desalting column or tangential flow filtration.

Conjugation of "Deruxtecan analog 2" to Anti-FGFR2 mAb

This protocol details the conjugation of the maleimide-containing "Deruxtecan analog 2" to the reduced anti-FGFR2 mAb via a thiol-maleimide reaction.

-

Drug-Linker Preparation: Dissolve "Deruxtecan analog 2" in DMSO to a final concentration of 10 mM.

-

Conjugation Reaction:

-

To the reduced and purified anti-FGFR2 mAb, add the "Deruxtecan analog 2" solution. A typical starting point is a 5-10 fold molar excess of the drug-linker over the antibody. This should be optimized to achieve the target DAR.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

-

Quenching: Quench the reaction by adding a 3-fold molar excess of N-acetylcysteine relative to the drug-linker and incubate for 20 minutes.

-

Purification: Purify the resulting ADC from unconjugated drug-linker and other small molecules by size-exclusion chromatography (SEC) using PBS (pH 7.4) as the mobile phase.

Characterization of the Anti-FGFR2 ADC

Thorough characterization is essential to ensure the quality and consistency of the synthesized ADC.

3.1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

-

Instrumentation: Use an HPLC system equipped with a HIC column.

-

Mobile Phases:

-

Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.

-

Mobile Phase B: 25 mM sodium phosphate, pH 7.0.

-

-

Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

-

Analysis: The different DAR species will elute based on their hydrophobicity, with higher DAR species having longer retention times. Calculate the average DAR by integrating the peak areas of the different species.

3.2. Purity and Aggregation Analysis by SEC-HPLC

-

Instrumentation: Use an HPLC system with a size-exclusion column.

-

Mobile Phase: PBS, pH 7.4.

-

Analysis: Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric ADC. The presence of earlier eluting peaks indicates aggregation.

3.3. Mass Spectrometry

-

Sample Preparation: Deglycosylate the ADC using PNGase F.

-

Analysis: Analyze the intact or reduced ADC by mass spectrometry to confirm the molecular weight and determine the distribution of drug-linker conjugation.

3.4. In Vitro Cytotoxicity Assay

-

Cell Seeding: Seed an FGFR2-positive cancer cell line (e.g., SNU-16) in a 96-well plate and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the anti-FGFR2 ADC, a non-targeting control ADC, and the unconjugated antibody.

-

Incubation: Incubate the cells for 72-120 hours.

-

Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®).

-

Data Analysis: Plot cell viability against ADC concentration to determine the half-maximal inhibitory concentration (IC50).

Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Table 1: ADC Synthesis and Purification Summary

| Parameter | Result |

| Antibody Concentration | X mg/mL |

| Molar Excess of TCEP | Y:1 |

| Molar Excess of Drug-Linker | Z:1 |

| Conjugation Yield | XX % |

| ADC Concentration after Purification | Y mg/mL |

Table 2: ADC Characterization Summary

| Parameter | Method | Result |

| Average DAR | HIC-HPLC | X.X |

| Monomer Purity | SEC-HPLC | >95% |

| Aggregation | SEC-HPLC | <5% |

| Molecular Weight (intact) | Mass Spectrometry | X kDa |

| IC50 (FGFR2-positive cells) | Cytotoxicity Assay | Y nM |

| IC50 (FGFR2-negative cells) | Cytotoxicity Assay | >1000 nM |

Conclusion

This application note provides a comprehensive, step-by-step guide for the synthesis, purification, and characterization of an anti-FGFR2 ADC using "Deruxtecan analog 2". The provided protocols and methodologies offer a solid foundation for researchers in the field of targeted cancer therapy. It is important to note that specific reaction conditions, such as the molar ratios of reagents, may require optimization to achieve the desired product characteristics.

References

Application Notes and Protocols for Deruxtecan Analog 2 in FGFR2-Targeted Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deruxtecan analog 2 is a state-of-the-art drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs) targeting the Fibroblast Growth Factor Receptor 2 (FGFR2). This novel compound comprises a potent topoisomerase I inhibitor, a derivative of Camptothecin, connected to a linker system engineered for stable conjugation to an anti-FGFR2 monoclonal antibody. FGFR2 is a clinically validated target in various solid tumors, and its overexpression is associated with poor prognosis. ADCs constructed with Deruxtecan analog 2 offer a promising therapeutic strategy by enabling the targeted delivery of a highly cytotoxic payload to FGFR2-expressing cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.

These application notes provide a comprehensive overview of Deruxtecan analog 2, including its mechanism of action, and detailed protocols for its application in preclinical research.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C29H30FN5O7 |

| Molecular Weight | 579.58 g/mol |

| CAS Number | 1599440-10-4 |

| Synonyms | Example 9 P3 |

| Solubility | Soluble in DMSO. For in vivo applications, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[1] |

| Storage | Store at -20°C for short-term and -80°C for long-term.[1] |

Mechanism of Action

The therapeutic utility of Deruxtecan analog 2 is realized when it is conjugated to an anti-FGFR2 monoclonal antibody to form an ADC. The proposed mechanism of action for an anti-FGFR2 ADC utilizing Deruxtecan analog 2 is as follows:

-

Binding: The antibody component of the ADC selectively binds to the extracellular domain of FGFR2 on the surface of tumor cells.

-

Internalization: Upon binding, the ADC-FGFR2 complex is internalized by the cancer cell through receptor-mediated endocytosis.

-

Payload Release: Inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved by lysosomal enzymes, releasing the active Camptothecin-based payload.

-

Topoisomerase I Inhibition: The released cytotoxic payload diffuses into the nucleus and inhibits topoisomerase I, an enzyme essential for DNA replication and repair.

-

Apoptosis: Inhibition of topoisomerase I leads to DNA damage and ultimately triggers programmed cell death (apoptosis) in the cancer cell.

Figure 1: Proposed mechanism of action for an anti-FGFR2 ADC utilizing Deruxtecan analog 2.

Experimental Protocols

Protocol 1: Synthesis of Deruxtecan Analog 2 (Example 9 P3)

This protocol is a generalized representation based on common organic synthesis techniques for similar compounds. The specific details for the synthesis of "Example 9 P3" are proprietary and detailed in patent documentation (WO2022087243A1). Researchers should refer to the patent for precise synthetic steps and characterization data.

Materials:

-

Camptothecin derivative with a reactive functional group

-

Linker precursor with a corresponding reactive group and a protected maleimide group

-

Appropriate solvents (e.g., DMF, DCM)

-

Coupling reagents (e.g., HATU, DIPEA)

-

Deprotection reagents (e.g., TFA)

-

Purification materials (e.g., silica gel for chromatography, HPLC system)

Procedure:

-

Coupling of Camptothecin to Linker: a. Dissolve the Camptothecin derivative and the linker precursor in an appropriate anhydrous solvent under an inert atmosphere. b. Add the coupling reagents and stir the reaction at room temperature until completion, monitoring by TLC or LC-MS. c. Upon completion, quench the reaction and perform an aqueous workup. d. Purify the resulting conjugate by column chromatography.

-

Deprotection of the Maleimide Group: a. Dissolve the purified conjugate in a suitable solvent. b. Add the deprotection reagent (e.g., TFA) and stir at room temperature. c. Monitor the reaction for the removal of the protecting group. d. Neutralize the reaction and purify the final product, Deruxtecan analog 2, using HPLC.

-

Characterization: a. Confirm the identity and purity of the final product using NMR, Mass Spectrometry, and HPLC.

Figure 2: Generalized workflow for the synthesis of Deruxtecan analog 2.

Protocol 2: In Vitro Cytotoxicity Assay of Anti-FGFR2 ADC

This protocol outlines the procedure for evaluating the cytotoxic activity of an anti-FGFR2 ADC, prepared using Deruxtecan analog 2, on FGFR2-positive and FGFR2-negative cancer cell lines.[2]

Materials:

-

FGFR2-positive human cancer cell line (e.g., SNU-16, KATO III)

-

FGFR2-negative human cancer cell line (for control)

-

Anti-FGFR2 ADC (conjugated with Deruxtecan analog 2)

-

Isotype control ADC

-

Free Deruxtecan analog 2

-

Cell culture medium and supplements

-

96-well cell culture plates

-

CellTiter-Glo® 2.0 Assay Kit (or equivalent for measuring cell viability)

-

Luminometer

Procedure:

-

Cell Seeding: a. Culture FGFR2-positive and FGFR2-negative cells to ~80% confluency. b. Harvest cells and seed them into 96-well plates at an appropriate density (e.g., 5,000 cells/well). c. Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Treatment: a. Prepare serial dilutions of the anti-FGFR2 ADC, isotype control ADC, and free Deruxtecan analog 2 in cell culture medium. b. Remove the medium from the cell plates and add the different concentrations of the test articles. c. Include wells with untreated cells as a negative control. d. Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.

-

Cell Viability Measurement: a. Equilibrate the CellTiter-Glo® reagent to room temperature. b. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a non-linear regression analysis.

Figure 3: Workflow for the in vitro cytotoxicity assay.

Protocol 3: In Vivo Xenograft Tumor Model for Efficacy Studies

This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of an anti-FGFR2 ADC in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude)

-

FGFR2-positive human cancer cell line (e.g., SNU-16)

-

Matrigel (or other appropriate extracellular matrix)

-

Anti-FGFR2 ADC (conjugated with Deruxtecan analog 2)

-

Vehicle control solution

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Implantation: a. Harvest FGFR2-positive cancer cells and resuspend them in a mixture of sterile PBS and Matrigel. b. Subcutaneously inject the cell suspension into the flank of each mouse. c. Monitor the mice for tumor growth.

-

Treatment: a. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. b. Administer the anti-FGFR2 ADC intravenously at predetermined doses and schedules (e.g., once weekly). c. Administer the vehicle control to the control group.

-

Monitoring and Data Collection: a. Measure the tumor volume using calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2. b. Monitor the body weight of the mice as an indicator of toxicity. c. Observe the mice for any signs of adverse effects.

-

Endpoint and Analysis: a. The study can be terminated when the tumors in the control group reach a predetermined size or at a specified time point. b. Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis). c. Compare the tumor growth inhibition between the treated and control groups to determine the efficacy of the anti-FGFR2 ADC.

Conclusion

Deruxtecan analog 2 is a valuable tool for the development of next-generation ADCs targeting FGFR2. The protocols provided herein offer a framework for researchers to synthesize and evaluate the preclinical efficacy of anti-FGFR2 ADCs based on this innovative drug-linker technology. Careful adherence to these methodologies will enable the generation of robust and reproducible data, facilitating the advancement of novel targeted cancer therapies.

References

Application Notes and Protocols for Cell-Based Assays of Deruxtecan Analog 2 Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. Deruxtecan analog 2 is a drug-linker conjugate composed of Camptothecin, a Topoisomerase I inhibitor, and a cleavable linker.[1] When conjugated to a monoclonal antibody (mAb) that targets a tumor-associated antigen, the resulting ADC offers a highly specific and potent anti-cancer agent. This document provides detailed protocols for essential cell-based assays to evaluate the efficacy of ADCs constructed with Deruxtecan analog 2. These assays are critical for the preclinical evaluation and characterization of novel ADCs.

The mechanism of action for Deruxtecan-based ADCs involves a multi-step process. The ADC first binds to a specific antigen on the surface of a cancer cell.[2] Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis, and trafficked to the lysosome.[2] Within the acidic environment of the lysosome, the linker is cleaved by lysosomal enzymes, releasing the active Camptothecin payload.[2][3] The released payload then translocates to the nucleus, where it inhibits Topoisomerase I, leading to DNA damage and ultimately, apoptotic cell death.